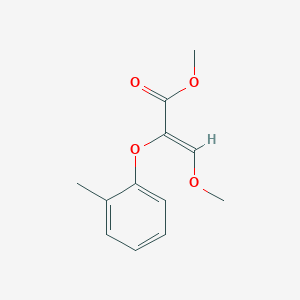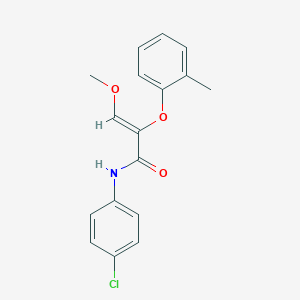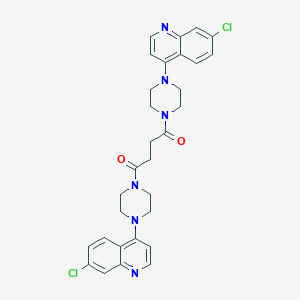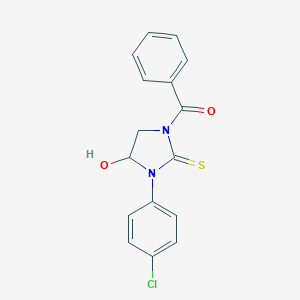amino]benzamide](/img/structure/B305150.png)
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mechanism of Action
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in B-cell receptor (BCR) signaling. BTK plays a critical role in the survival and proliferation of B-cells, making it an attractive target for therapeutic intervention. By inhibiting BTK, N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide blocks BCR signaling and prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has also demonstrated selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit tumor growth, and improve survival in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is its high potency and selectivity for BTK, making it a valuable tool for studying BCR signaling and its role in disease pathogenesis. N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one limitation of N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in disease pathogenesis. For example, N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide could be combined with other inhibitors of BCR signaling or with immunomodulatory agents to enhance its therapeutic efficacy. Another area of interest is the identification of biomarkers that can predict response to N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide treatment, which could help to personalize therapy and improve patient outcomes. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide in clinical trials, with the ultimate goal of developing a new class of targeted therapies for the treatment of cancer and autoimmune disorders.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves several steps, starting from the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate. This intermediate is then reacted with p-toluenesulfonylmethylamine to yield the final product, N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. The synthesis process has been optimized for high yield and purity, making N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide a valuable compound for scientific research.
Scientific Research Applications
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, as well as inflammatory conditions, such as asthma and allergic rhinitis.
properties
Product Name |
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide |
|---|---|
Molecular Formula |
C22H21ClN2O5S |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)19-12-13-20(29-2)21(14-19)30-3)18-10-4-15(5-11-18)22(26)24-17-8-6-16(23)7-9-17/h4-14H,1-3H3,(H,24,26) |
InChI Key |
OQOAZRAOQWZSEE-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)


![Ethyl 2-phenoxy-3-[2-(2,4,5-trichlorophenoxy)ethoxy]acrylate](/img/structure/B305080.png)
![Ethyl 3-[2-(3,5-dimethylphenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305081.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)

![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)


